

Reactivity and stability of 2-Chloro-4-fluoropyrimidine

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Compound of Interest

Compound Name: 2-Chloro-4-fluoropyrimidine

Cat. No.: B1601542

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An In-Depth Technical Guide to the Reactivity and Stability of **2-Chloro-4-fluoropyrimidine**

Executive Summary

2-Chloro-4-fluoropyrimidine (CAS No. 38953-29-6) is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.^[1] Its value stems from the electron-deficient pyrimidine core, which is strategically functionalized with two different halogens, offering a platform for selective and diverse chemical modifications. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive analysis of the compound's reactivity, focusing on the nuanced regioselectivity of its reactions. We will delve into the mechanistic underpinnings of nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions, explaining the causal factors that dictate which position on the pyrimidine ring reacts. Furthermore, this document details the compound's stability profile, offering field-proven protocols and handling guidelines to ensure its effective and safe utilization in the laboratory.

Introduction to 2-Chloro-4-fluoropyrimidine

Significance in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the design of numerous therapeutic agents, particularly in oncology, where it is central to kinase inhibitors and antimetabolites.^[1] **2-Chloro-4-fluoropyrimidine** serves as a key intermediate, allowing for the sequential and controlled introduction of various functional groups. This capability is crucial for generating libraries of

novel compounds for pharmacological screening and for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its derivatives have been explored as potential anticancer agents and as inhibitors for critical therapeutic targets like the SARS-CoV-2 main protease.[1]

Physicochemical Properties

A clear understanding of the fundamental properties of **2-Chloro-4-fluoropyrimidine** is essential for its application in synthesis.

Property	Value	Reference(s)
CAS Number	38953-29-6	[1][2]
Molecular Formula	C ₄ H ₂ ClFN ₂	[1][3]
Molecular Weight	132.52 g/mol	[1][2]
Appearance	Liquid	[4]
InChIKey	HXBAGLRPNXWRY- UHFFFAOYSA-N	[2]
Storage Conditions	2-8°C, under inert atmosphere	[1]

The Duality of Reactivity: A Tale of Two Positions (C2 vs. C4)

The synthetic utility of **2-Chloro-4-fluoropyrimidine** is dominated by the differential reactivity of the chlorine atom at the C2 position and the fluorine atom at the C4 position. The electron-deficient nature of the pyrimidine ring, amplified by the inductive effects of the halogens, renders both positions susceptible to nucleophilic attack, yet they respond differently to various reaction conditions.[1]

Nucleophilic Aromatic Substitution (S_NAr): The Preponderance of C2 Reactivity

Nucleophilic aromatic substitution (S_NAr) is a primary transformation for this molecule. While the C4 position in many 2,4-dihalopyrimidines is often more reactive due to superior

stabilization of the Meisenheimer intermediate, the specific pairing of chlorine and fluorine in this molecule alters the expected outcome.[5][6] For **2-Chloro-4-fluoropyrimidine**, the chlorine atom at the C2 position is generally the more reactive site for S_NAr.[1]

Causality: This preference is governed by a balance of two factors:

- Ring Activation: Both halogens activate the ring toward nucleophilic attack via their strong electron-withdrawing inductive effects.
- Leaving Group Ability: Chlorine is a significantly better leaving group than fluorine.

While the fluorine at C4 may contribute more to the electronic activation of its position, the much lower energy barrier for the departure of the chloride ion makes the reaction at C2 kinetically favored under most S_NAr conditions.

Caption: S_NAr mechanism showing nucleophilic attack at C2.

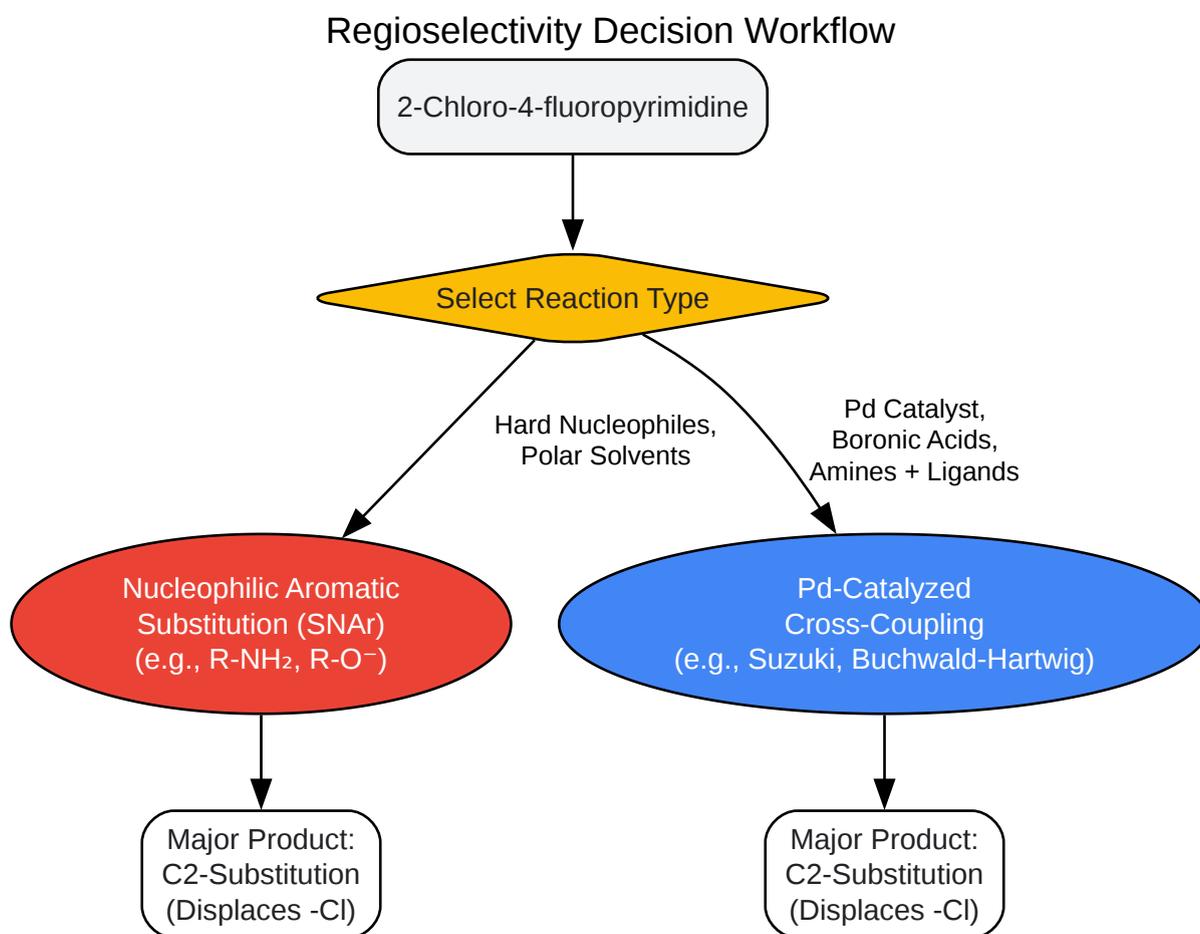
Palladium-Catalyzed Cross-Coupling: A Shift in Selectivity

In contrast to S_NAr reactions, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, often exhibit a different regioselectivity. For **2-Chloro-4-fluoropyrimidine**, the C2-chloro position is more reactive in Suzuki couplings, allowing for the selective formation of a C-C bond at this site.[1] This provides a powerful and complementary method to S_NAr for functionalizing the C2 position.

Causality: The mechanism of cross-coupling involves an oxidative addition step where the palladium catalyst inserts into the carbon-halogen bond. The C-Cl bond is generally more susceptible to oxidative addition than the highly stable C-F bond.[7] Therefore, even though C4 might be electronically activated, the mechanistic requirement of the catalytic cycle directs the reaction to the C2 position.

Summary of Regioselectivity

The choice of reaction class is therefore a critical decision point for achieving the desired substitution pattern. The following diagram illustrates this strategic choice.



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Caption: Strategic workflow for targeting C2 or C4 positions.

Practical Methodologies and Experimental Protocols

The following protocols are representative and should be adapted based on the specific substrate and nucleophile. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).^{[8][9]}

Protocol: Regioselective SNAr at the C2 Position with an Amine

This protocol describes a typical amination at the C2 position, displacing the chloride.

Expertise-Driven Rationale: The use of a base like K_2CO_3 or DIPEA is crucial to neutralize the HCl generated in situ, driving the reaction to completion. A polar aprotic solvent like DMF or DMSO is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer complex.

- Setup: To a dry, round-bottom flask under an inert atmosphere (N_2 or Ar), add **2-Chloro-4-fluoropyrimidine** (1.0 eq).
- Solvent: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.2-0.5 M.
- Reagents: Add the amine nucleophile (1.1-1.5 eq) followed by a non-nucleophilic base such as potassium carbonate (K_2CO_3 , 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
- Reaction: Stir the mixture at a temperature ranging from room temperature to $80^\circ C$. The optimal temperature depends on the nucleophilicity of the amine.
- Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
- Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water or brine to remove the solvent and inorganic salts.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol: Regioselective Suzuki-Miyaura Coupling at the C2 Position

This protocol outlines a standard Suzuki coupling to form a C-C bond at the C2 position.

Expertise-Driven Rationale: The choice of palladium catalyst and ligand is critical. A catalyst like $Pd(PPh_3)_4$ is often effective for activated heteroaryl chlorides.^[10] The reaction must be rigorously degassed to prevent the oxidation and deactivation of the Pd(0) catalyst.

- Setup: To a Schlenk flask, add **2-Chloro-4-fluoropyrimidine** (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
- Solvent: Add a solvent mixture, typically dioxane/water or DME/water (e.g., 4:1 ratio).
- Degassing (Critical Step): Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. This is a crucial step for reproducibility.
- Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.
- Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The appearance of a new, less polar spot and the disappearance of the starting material indicate progress.
- Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.[7]
- Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over Na₂SO₄.
- Purification: Filter, concentrate, and purify the residue by flash column chromatography.

Stability and Handling

Proper handling and storage are paramount to maintain the integrity of **2-Chloro-4-fluoropyrimidine** and ensure laboratory safety.

Chemical Stability and Degradation Pathways

- Hydrolysis: The compound is susceptible to hydrolysis, particularly in the presence of strong acids or bases, which can displace the halogen substituents to yield hydroxy-pyrimidines.[1] The C-Cl bond is the most likely site of initial hydrolytic cleavage.[1]
- Thermal Decomposition: Elevated temperatures can lead to degradation.[1] Thermal stability is highly dependent on the molecular structure and substitutions of pyrimidine derivatives. [11] Hazardous decomposition can release toxic gases such as CO, CO₂, NO_x, HCl, and HF. [1][12]

- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can promote rapid decomposition.[1][9]

Recommended Storage and Handling Procedures

- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[1]
- Handling: As a toxic and irritant compound, it must be handled with appropriate PPE, including gloves, safety goggles, and a lab coat.[8][9] All transfers and reactions should be performed in a chemical fume hood.[9]
- Safety: **2-Chloro-4-fluoropyrimidine** is classified as harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1]

Caption: Decision diagram for safe handling and storage.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

2-Chloro-4-fluoropyrimidine presents a fascinating case of controlled reactivity, where the choice of chemical methodology dictates the regiochemical outcome. The general preference for S_NAr at the C2 position due to the superior leaving group ability of chlorine, complemented by the ability to perform palladium-catalyzed cross-couplings at the same site, provides chemists with a robust toolkit for molecular design. By understanding the underlying mechanistic principles and adhering to proper stability and handling protocols, researchers can effectively leverage this powerful building block to construct novel and complex molecules, accelerating the pace of innovation in drug discovery and development.

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